molecular formula C8H6Br2FNO B12211592 N-(2,6-dibromo-4-fluorophenyl)acetamide CAS No. 392-14-3

N-(2,6-dibromo-4-fluorophenyl)acetamide

Cat. No.: B12211592
CAS No.: 392-14-3
M. Wt: 310.95 g/mol
InChI Key: OXFYKSFPPDVHIK-UHFFFAOYSA-N
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Description

N-(2,6-Dibromo-4-fluorophenyl)acetamide ( 392-14-3) is a brominated and fluorinated acetamide derivative of high interest in organic and medicinal chemistry research. With a molecular formula of C8H6Br2FNO and a molecular weight of 310.95 g/mol, this compound serves as a valuable synthetic intermediate and building block . Its structure, featuring a halogen-rich aromatic system, is pivotal for the exploration of novel pharmacologically active molecules. Related acetamide compounds with similar 2,6-dibromo-4-fluoroaniline moieties have been identified as key intermediates in sophisticated synthetic pathways, such as the development of Ezetimibe, a therapeutic agent for cholesterol management . This highlights the potential of this compound in pharmaceutical research for constructing complex molecular architectures. The crystal structure of a closely related compound, 2,2-dibromo-N-(4-fluorophenyl)acetamide, has been determined, revealing how such molecules form chains in the solid state through N-H...O and C-H...O hydrogen bonding . This information is crucial for researchers working on crystallography and materials science. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

392-14-3

Molecular Formula

C8H6Br2FNO

Molecular Weight

310.95 g/mol

IUPAC Name

N-(2,6-dibromo-4-fluorophenyl)acetamide

InChI

InChI=1S/C8H6Br2FNO/c1-4(13)12-8-6(9)2-5(11)3-7(8)10/h2-3H,1H3,(H,12,13)

InChI Key

OXFYKSFPPDVHIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Br)F)Br

Origin of Product

United States

Synthetic Methodologies and Advanced Synthesis Strategies

Synthesis of N-(2,6-dibromo-4-fluorophenyl)acetamide

The synthesis of this compound can be approached through several strategic routes, primarily involving the formation of the halogenated aniline (B41778) precursor followed by acylation, or by post-synthetic modification of an acetamide (B32628) derivative.

Chemical Routes to Halogenated Anilines as Precursors

The primary precursor for the target compound is 2,6-dibromo-4-fluoroaniline (B1582199). The synthesis of this intermediate is crucial and typically involves the direct halogenation of a readily available starting material. The direct bromination of 4-fluoroaniline (B128567) is a common method. However, this reaction can lead to a mixture of products, with the principal product often being the 2,6-dibromo derivative due to the directing effects of the amino and fluoro groups. google.com

Another approach involves the hydrogenation of a corresponding nitro compound, such as 3,5-dichloro-4-fluoronitrobenzene, which can be a byproduct in the synthesis of other fluorinated compounds. This method offers a way to utilize such byproducts effectively. google.com The synthesis of related 2,6-dihaloanilines, such as 2,6-dichloroaniline, can be achieved through the hydrogenation of 2,6-dichloronitrobenzene or by the halogenation of sulfanilamide followed by desulfonation. wikipedia.org

Starting MaterialReagents and ConditionsProductKey Observations
4-FluoroanilineBromine2,6-Dibromo-4-fluoroanilineDirect bromination often yields the 2,6-dibromo product as the major isomer. google.com
3,5-Dichloro-4-fluoronitrobenzeneH₂, Pd/C, Ethanol4-FluoroanilineCatalytic hydrogenation for reduction of the nitro group and dechlorination. google.com
2,6-DichloronitrobenzeneH₂2,6-DichloroanilineA standard method for the preparation of 2,6-dichloroaniline. wikipedia.org

This interactive data table summarizes key chemical routes to halogenated anilines, which serve as precursors for this compound.

Acylation Reactions for Acetamide Formation

Once the 2,6-dibromo-4-fluoroaniline precursor is obtained, the subsequent step involves an acylation reaction to introduce the acetamide group. This is a standard transformation in organic synthesis. The most common acylating agent for this purpose is acetic anhydride (B1165640), often used in the presence of a solvent like glacial acetic acid or without a solvent. google.comgoogle.com The reaction can also be carried out using acetyl chloride. google.com

The general procedure involves reacting the aniline with the acylating agent, sometimes with heating, to afford the corresponding acetamide. For instance, the acetylation of 4-fluoroaniline to produce 4-fluoroacetanilide is a well-established procedure that can be adapted for its halogenated derivatives. google.com

Aniline DerivativeAcylating AgentSolventGeneral ConditionsProduct
4-FluoroanilineAcetic AnhydrideGlacial Acetic AcidHeating (55-100 °C)N-(4-fluorophenyl)acetamide
4-FluoroanilineAcetic AnhydrideNoneDirect reactionN-(4-fluorophenyl)acetamide
4-FluoroanilineAcetyl ChlorideNot specifiedNot specifiedN-(4-fluorophenyl)acetamide

This interactive data table outlines common acylation reactions for the formation of acetamide derivatives from their corresponding anilines.

Post-Synthetic Halogenation of Phenylacetamide Derivatives

An alternative synthetic strategy involves the initial synthesis of a simpler acetamide, such as N-(4-fluorophenyl)acetamide, followed by post-synthetic halogenation to introduce the bromine atoms. This approach is particularly useful when the desired halogenated aniline precursor is not readily accessible.

The bromination of N-(4-fluorophenyl)acetamide can be achieved using various brominating agents. A common and effective reagent for this purpose is N-bromosuccinimide (NBS), which is known for its ability to brominate activated aromatic rings. manac-inc.co.jpmasterorganicchemistry.commanac-inc.co.jp The reaction can also be carried out using molecular bromine (Br₂) in the presence of a suitable solvent and potentially a catalyst. google.com The conditions for such reactions need to be carefully controlled to achieve the desired regioselectivity, targeting the positions ortho to the activating acetamido group.

Starting MaterialBrominating AgentSolventKey ConsiderationsProduct
N-(4-fluorophenyl)acetamideBromine/Hydrogen PeroxideGlacial Acetic AcidReaction temperature control (50-60 °C) is crucial. google.com2-Bromo-4-fluoroacetanilide
N-(4-fluorophenyl)acetamideHydrobromic Acid/Oxidizing AgentNot specifiedMilder conditions to avoid over-bromination. google.com2-Bromo-4-fluoroacetanilide
Activated AromaticsN-Bromosuccinimide (NBS)Polyethylene GlycolRegio- and chemoselective bromination at room temperature. researchgate.netMonobrominated products

This interactive data table details post-synthetic halogenation strategies for introducing bromine atoms onto a phenylacetamide core.

Transition Metal-Catalyzed Cross-Coupling Reactions for Structural Diversification

The presence of two bromine atoms in this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, which allow for significant structural diversification.

Applications of Suzuki-Miyaura Coupling in Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for constructing biaryl structures. nih.govnih.govnih.gov This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. nih.gov

For this compound, the two bromine atoms can serve as coupling sites for the introduction of various aryl or heteroaryl groups. This allows for the synthesis of a diverse library of compounds with potentially interesting chemical and physical properties. A study on the Suzuki coupling of the related N-(2,5-dibromophenyl)acetamide with different arylboronic acids demonstrated the feasibility of such transformations, yielding a range of biaryl amide derivatives in moderate to good yields. researchgate.net

Optimization of Catalytic Systems, Ligands, and Reaction Conditions for N-Phenylacetamides

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the catalytic system, including the palladium source, the ligand, the base, and the solvent. For challenging substrates, such as dihaloaryl compounds, the use of bulky and electron-rich phosphine (B1218219) ligands is often crucial for achieving high efficiency. nih.govnih.gov

Dialkylbiaryl phosphine ligands, such as SPhos and XPhos, have been shown to be particularly effective in promoting the coupling of a wide range of aryl halides, including sterically hindered and unactivated substrates. nih.gov The optimization of reaction conditions, such as temperature and the choice of base (e.g., K₃PO₄, K₂CO₃), is also critical for maximizing the yield and selectivity of the desired products. nih.gov Research has shown that biaryl(dialkyl)phosphine ligands are effective for the Suzuki-Miyaura coupling of aryl chlorides, which are typically less reactive than aryl bromides. researchgate.net

Catalyst ComponentRole and Examples
Palladium Source Pre-catalyst that forms the active Pd(0) species. Examples include Pd(OAc)₂, Pd₂(dba)₃.
Ligands Stabilize the palladium center and influence its reactivity. Bulky, electron-rich phosphines like SPhos and XPhos are highly effective. nih.gov
Base Activates the organoboron reagent. Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃. nih.gov
Solvent Solubilizes the reactants and influences the reaction rate. Common solvents include toluene, dioxane, and THF.

This interactive data table provides an overview of the key components of a catalytic system for Suzuki-Miyaura coupling reactions involving N-phenylacetamides.

Development of Novel Synthetic Protocols for Related Halogenated Acetamides

The synthesis of halogenated acetamides often involves multi-step processes, beginning with the halogenation of an aniline derivative followed by acylation. Traditional methods, while effective, can sometimes suffer from drawbacks like harsh reaction conditions, the use of hazardous reagents, or the formation of undesirable byproducts. mdpi.com Consequently, significant research has been directed towards developing novel and more efficient synthetic protocols.

One area of innovation involves the use of palladium-catalyzed C-H activation for direct halogenation. This method offers a regioselective approach to introduce halogens onto aromatic rings that are already part of a larger molecular scaffold. For instance, in the synthesis of halogenated 1,4-benzodiazepinones, a related heterocyclic system, palladium acetate (B1210297) has been used to direct halogenation to a specific ortho position on a phenyl ring. nih.gov This strategy avoids the need for pre-functionalized starting materials and allows for late-stage halogenation, which is highly valuable in the synthesis of complex molecules. nih.gov

Another advancement lies in the development of new halogenating agents. While reagents like N-bromosuccinimide (NBS) are commonly used for bromination, researchers have explored novel reagents to achieve higher yields and selectivities. nih.govmdpi.com For example, bromodiethylsulfonium bromopentachloroantimonate (BDSB) has been developed as a potent electrophilic brominating agent capable of initiating halonium-induced polyene cyclizations with high diastereocontrol, a strategy that could be adapted for complex acetamide syntheses. columbia.edu

The table below summarizes various synthetic protocols for preparing halogenated aromatic compounds and acetamides, highlighting the diversity of modern approaches.

MethodReagents & ConditionsSubstrate TypeKey AdvantagesReference
Traditional Acetylation4-Bromoaniline, Acetic Acid, RefluxHalogenated AnilineSimple, direct method for N-acetylation. researchgate.net
NBS Bromination3-ethoxy-N-(4-fluorophenyl)acrylamide, N-bromosuccinimide (NBS), 1,4-dioxane/waterAcrylamide derivativeEffective for bromination of activated systems. nih.gov
Pd-Catalyzed C-H HalogenationPd(OAc)₂, N-halosuccinimide (NXS), Microwave heating1,4-BenzodiazepinonesHigh regioselectivity for ortho-halogenation; late-stage functionalization. nih.gov
Reductive Halogenationα,β-Unsaturated Ketone, Triphenylphosphine oxide, Trichlorosilane, NXSα,β-Unsaturated KetonesSelective synthesis of unsymmetrical α-haloketones as precursors. organic-chemistry.org organic-chemistry.org
One-Pot Amide SynthesisPrimary/Secondary Amines, Bromoacetyl bromide, ImidazoleAminesEfficient construction of α-bromo-acetamide intermediates for further reaction. nih.gov nih.gov

Chemo-, Regio-, and Stereoselective Synthesis Approaches

Achieving high levels of selectivity is paramount in modern organic synthesis to maximize the yield of the desired product while minimizing waste and complex purification procedures. For molecules like this compound, with multiple reactive sites, such control is crucial.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. nih.gov In the synthesis of halogenated acetamides, a key chemoselective step is the acylation of the amine in the presence of other potentially reactive sites on the aromatic ring. Conversely, during the halogenation of a fluorophenyl acetamide, the challenge is to selectively halogenate the aromatic ring without affecting the amide functionality. The choice of reagents and reaction conditions is critical to modulate this selectivity. nih.gov For example, metal-free, catalyst-controlled methods have been developed for the divergent synthesis of different products from the same starting material by subtly changing the catalyst, demonstrating a high degree of chemocontrol. researchgate.net

Regioselectivity is the control of the position at which a reaction occurs. wikipedia.org The synthesis of this compound requires the precise placement of two bromine atoms ortho to the acetamide group and para to the fluorine atom. The directing effects of the substituents on the aromatic ring play a major role. The acetamido group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director. Achieving the 2,6-dibromo substitution pattern requires leveraging the strong activating and directing effect of the acetamido group. Catalyst-controlled C-H activation has emerged as a powerful tool for achieving regioselectivity that may not be possible through traditional electrophilic aromatic substitution. nih.gov For instance, palladium catalysis can direct halogenation specifically to the C-H bonds ortho to a directing group, overriding the inherent electronic preferences of the substrate. nih.gov

The table below illustrates examples of regioselective control in halogenation reactions.

Reaction TypeControlling FactorOutcomeSignificanceReference
Electrophilic Aromatic SubstitutionDirecting groups (e.g., -NHAc, -F)Substitution at electronically favored positions (ortho/para).Fundamental control based on substrate electronics. wikipedia.org
Pd-Catalyzed C-H HalogenationInternal directing group (ketimine)Exclusive halogenation at the ortho-position of a side-chain phenyl ring.Achieves regioselectivity not accessible by classical methods. nih.gov nih.gov
Halogen Dance Reactionα-substituent on a pyrrole ringSwitchable regioselectivity between different isomeric products.Allows for the synthesis of multiple isomers from a common precursor. kobe-u.ac.jp kobe-u.ac.jp

Stereoselectivity , the control of the three-dimensional arrangement of atoms, is not directly applicable to the synthesis of the achiral molecule this compound itself. However, stereoselective halogenation is a critical field when synthesizing related chiral molecules where a halogen atom is part of a stereogenic center. nih.gov Methods to achieve stereocontrol include substrate-controlled reactions, where the existing chirality in the molecule directs the approach of the reagent, and catalyst-controlled reactions, where a chiral catalyst creates a chiral environment for the reaction. nih.gov For example, the development of enantioselective alkene halogenation is a challenging but active area of research. nih.gov Furthermore, biocatalysis using engineered enzymes like halohydrin dehalogenases is being explored for the highly stereoselective synthesis of chiral halogenated compounds. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography of N-(2,6-dibromo-4-fluorophenyl)acetamide and Related Structural Analogues

The initial and most critical step in X-ray crystallography involves growing a single crystal of suitable quality, typically 0.1 to 0.5 mm in size, free from significant defects. researchgate.net These crystals can often be obtained by slow recrystallization from an appropriate solvent. researchgate.net

Once a suitable crystal is mounted on a diffractometer, the data collection process begins. youtube.com Modern diffractometers, such as an Enraf-Nonius CAD-4, are commonly used for this purpose. nih.gov The crystal is maintained at a specific temperature, for instance, 293 K, and irradiated with monochromatic X-rays, typically from a Molybdenum (Mo Kα) or Copper (Cu Kα) source. nih.govazom.com The diffraction pattern, consisting of numerous reflections, is recorded by a detector. youtube.com

The collected data is then processed. This involves indexing the reflections to determine the unit cell parameters and the crystal system. youtube.com For example, the analogue 2,2-Dibromo-N-(4-fluorophenyl)acetamide crystallizes in the monoclinic space group. nih.gov The reflection intensities are integrated, and corrections for factors like Lorentz and polarization effects are applied.

The final stage is structure solution and refinement. The initial positions of the atoms are determined using direct methods. nih.gov These positions and their thermal parameters are then refined using a full-matrix least-squares on F² method. nih.gov This iterative process minimizes the difference between the observed and calculated structure factors, resulting in a highly accurate molecular structure. researchgate.net Software packages like SHELX are instrumental in this process. ornl.gov

Table 1: Crystal Data and Structure Refinement for a Structural Analogue

ParameterValue (for 2,2-Dibromo-N-(4-fluorophenyl)acetamide)
Empirical formulaC₈H₆Br₂FNO
Formula weight310.96
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 9.746(2) Å, b = 10.980(2) Å, c = 9.426(2) Å
β = 96.33(3)°
Volume1002.5(3) ų
Z4
Calculated density2.060 Mg/m³
Absorption coefficient8.062 mm⁻¹
F(000)592
Final R indices [I>2sigma(I)]R₁ = 0.0430, wR₂ = 0.1033
R indices (all data)R₁ = 0.0542, wR₂ = 0.1097

Data sourced from a study on 2,2-Dibromo-N-(4-fluorophenyl)acetamide. nih.gov

The refined crystal structure provides precise measurements of bond lengths and angles. In related acetanilides, the N—C(carbonyl) bond length is typically around 1.338 Å, which is intermediate between a pure single and a pure double bond, indicating resonance delocalization. researchgate.net The N—C(aryl) bond is also shorter than a typical single bond due to the sp² hybridization of the carbon and nitrogen atoms. researchgate.net The bond distances and angles in the analogue 2,2-Dibromo-N-(4-fluorophenyl)acetamide are reported to be in excellent agreement with those of other closely related structures. nih.gov

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Structural Analogue

BondLength (Å)AngleDegree (°)
Br1—C21.954(6)C1-C2-Br1112.5(4)
Br2—C21.959(6)C1-C2-Br2112.9(4)
F1—C61.361(7)Br1-C2-Br2111.4(3)
O1—C11.222(7)O1-C1-N1124.6(6)
N1—C11.341(8)O1-C1-C2120.3(6)
N1—C31.417(7)N1-C1-C2115.1(5)
C1—C21.542(8)C1-N1-C3127.3(5)

Data sourced from a study on 2,2-Dibromo-N-(4-fluorophenyl)acetamide. nih.gov

Dihedral angles are crucial for defining the three-dimensional shape of a molecule. A key dihedral angle in N-phenylacetamides is that between the plane of the phenyl ring and the plane of the acetamide (B32628) group. In the structural analogue, 2,2-Dibromo-N-(4-fluorophenyl)acetamide, this dihedral angle is 29.5(5)°. nih.govnih.gov This twist from coplanarity is a common feature in such molecules and is influenced by steric hindrance and electronic effects of the substituents on the phenyl ring.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical sciences. azom.com Different polymorphs can exhibit different physical properties. The crystallization process, including the choice of solvent and the rate of cooling, can influence which polymorph is obtained. researchgate.net At present, there is no specific information in the searched literature regarding polymorphism or detailed crystallization studies for this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure in solution. semanticscholar.org By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), detailed information about the chemical environment, connectivity, and stereochemistry of a molecule can be obtained. bas.bg

In the ¹H NMR spectrum of an N-arylacetamide, distinct signals are expected for the acetyl methyl protons, the amide N-H proton, and the aromatic protons. The chemical shift (δ) of the methyl protons typically appears as a singlet in the upfield region (around δ 2.2 ppm). rsc.org The amide proton signal is a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. The aromatic protons will appear in the downfield region, and their splitting pattern (multiplicity) and coupling constants (J) provide information about their relative positions on the phenyl ring.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the acetamide group is typically observed far downfield (around δ 168-170 ppm). rsc.org The carbons of the phenyl ring will have chemical shifts in the aromatic region (δ 110-160 ppm), with the exact values influenced by the electron-withdrawing and electron-donating effects of the substituents (bromo, fluoro, and acetamido groups). The methyl carbon will appear at a high field (around δ 24 ppm). rsc.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to definitively assign all proton and carbon signals. semanticscholar.orgbas.bg

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃~2.2 (s, 3H)~25
NH~7.5-8.5 (br s, 1H)-
C=O-~168
Aromatic CH~7.4 (s, 2H)~118 (d, J_CF ≈ 23 Hz)
C-F-~159 (d, J_CF ≈ 250 Hz)
C-Br-~115
C-N-~135

These are predicted values based on data for structurally similar compounds and known substituent effects. Actual experimental values may vary. 's' denotes singlet, 'd' denotes doublet, 'br s' denotes broad singlet, and J_CF denotes the coupling constant between carbon and fluorine.

Fluorine-19 (19F) NMR Spectroscopy for Fluorine Atom Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for probing the local electronic environment of fluorine atoms within a molecule. Due to its 100% natural abundance and high gyromagnetic ratio, the ¹⁹F nucleus provides sharp and well-resolved signals.

For this compound, the ¹⁹F NMR spectrum is expected to exhibit a single resonance for the fluorine atom at the C-4 position of the phenyl ring. The chemical shift (δ) of this fluorine signal is influenced by the electronic effects of the surrounding substituents. The two bromine atoms at the ortho positions (C-2 and C-6) exert a significant electron-withdrawing inductive effect, which would typically deshield the fluorine nucleus and shift its resonance to a more downfield region compared to unsubstituted fluorobenzene.

Furthermore, the fluorine signal will likely appear as a triplet due to coupling with the two meta-protons (H-3 and H-5). The magnitude of this three-bond coupling constant (³JH-F) provides valuable information about the geometry of the phenyl ring.

Table 1: Predicted ¹⁹F NMR Data for this compound

NucleusPredicted Chemical Shift (δ) Range (ppm)Predicted MultiplicityPredicted Coupling Constant (J)
¹⁹F-105 to -115Triplet (t)³JH-F ≈ 5-8 Hz

Note: Predicted values are based on typical ranges for similar fluorinated aromatic compounds.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) NMR signals, especially in complex molecules like this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar coupling relationships between protons. For this compound, a key correlation would be observed between the two equivalent aromatic protons at the H-3 and H-5 positions. No other correlations would be expected for the aromatic protons. A correlation would also be seen if there were any coupled protons on the acetamide side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show a cross-peak connecting the resonance of the aromatic protons (H-3 and H-5) to the signal of their attached carbons (C-3 and C-5). Similarly, a cross-peak would link the methyl protons of the acetamide group to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range (typically 2-3 bond) couplings between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. Key expected HMBC correlations are summarized in the table below.

Table 2: Predicted Key HMBC Correlations for this compound

Proton (¹H)Correlating Carbon (¹³C)Number of Bonds
H-3 / H-5C-1, C-2/C-6, C-42 and 3
H-3 / H-5Carbonyl C=O4
Methyl ProtonsCarbonyl C=O2
Methyl ProtonsC-14
Amide NHC-1, C-2/C-62 and 3
Amide NHCarbonyl C=O2

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides insights into the functional groups present in a molecule. FT-IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, and C-N stretching. The aromatic C-H and C=C stretching vibrations, as well as the C-Br and C-F stretching frequencies, will also be present.

Raman spectroscopy would also detect these vibrations, often with different relative intensities. For instance, the symmetric vibrations of the substituted benzene (B151609) ring are typically strong in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (Amide)Stretching3300 - 3100
C-H (Aromatic)Stretching3100 - 3000
C-H (Methyl)Stretching3000 - 2850
C=O (Amide I)Stretching1700 - 1650
N-H (Amide II)Bending1600 - 1500
C=C (Aromatic)Stretching1600 - 1450
C-NStretching1350 - 1200
C-FStretching1250 - 1000
C-BrStretching700 - 500

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Validation

High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the precise molecular weight of a compound and, consequently, its elemental composition. By measuring the mass-to-charge ratio (m/z) to several decimal places, HR-MS can distinguish between compounds with the same nominal mass but different molecular formulas.

For this compound (C₈H₆Br₂FNO), the calculated monoisotopic mass can be compared with the experimentally measured value. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in an approximate ratio of 1:2:1, which serves as a definitive indicator of a dibrominated compound.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₈H₆Br₂FNO
Calculated Monoisotopic Mass324.8845 u
Isotopic Pattern (M:M+2:M+4)Approx. 1:2:1

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for N-(2,6-dibromo-4-fluorophenyl)acetamide

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely employed to study the properties of acetamide (B32628) derivatives. Calculations are typically performed using a hybrid functional, such as B3LYP, combined with various basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p), to achieve reliable results for geometry, energy, and spectroscopic parameters.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. For a molecule like this compound, with a rotatable bond between the phenyl ring and the nitrogen atom, a conformational analysis is crucial. This involves calculating the energy for different dihedral angles to identify the global minimum energy conformer.

In related acetanilides, the planarity between the phenyl ring and the acetamide group is a key structural feature. For instance, in 2,2-Dibromo-N-(4-fluorophenyl)acetamide, a dihedral angle of 29.5(5)° is observed between the fluorophenyl ring and the acetamide group, indicating a non-planar arrangement. A similar analysis for this compound would reveal the preferred orientation of the acetamide group relative to the substituted phenyl ring, which is influenced by steric hindrance from the ortho-bromo substituents and electronic effects. The table below presents crystallographic data for a structurally similar compound, illustrating the types of parameters obtained from such an analysis.

Table 1: Illustrative Geometric Parameters for a Related Compound, 2,2-Dibromo-N-(4-fluorophenyl)acetamide. Note: This data is for a structural isomer and serves as an example of the parameters derived from geometry optimization and crystallographic studies.

ParameterValue
Bond Lengths (Å)
C-F1.375 (6)
C-N1.409 (7)
N-C(O)1.349 (7)
C=O1.222 (7)
**Bond Angles (°) **
C-N-C(O)125.7 (5)
N-C-C(Br2)114.3 (5)
Dihedral Angle (°)
Phenyl Ring // Acetamide Group29.5 (5)
Data sourced from a study on 2,2-Dibromo-N-(4-fluorophenyl)acetamide.

DFT calculations are highly effective in predicting vibrational (Infrared - IR) and nuclear magnetic resonance (NMR) spectra. Theoretical vibrational frequencies are calculated from the optimized geometry and are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR spectra. The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as N-H stretching, C=O stretching, and phenyl ring vibrations.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method. Comparing the computed shifts with experimental data is a powerful method for structural confirmation. For a series of acetamide derivatives, DFT calculations have shown excellent correlation with experimental spectroscopic data, validating the computed structural and electronic properties.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and polarizability. A large energy gap suggests high stability and low reactivity. For this compound, the electron-withdrawing nature of the fluorine and bromine atoms is expected to influence the energies of these orbitals significantly. Analysis of the charge distribution, often through methods like Mulliken population analysis, reveals the partial atomic charges, providing insight into the molecule's polarity and electrostatic interactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the extent of electron delocalization, also known as hyperconjugation. These interactions stabilize the molecule, and their stabilization energy (E⁽²⁾) can be calculated. For acetamides, NBO analysis is particularly useful for studying the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the adjacent carbonyl group and phenyl ring. It also provides a robust framework for analyzing intermolecular interactions, such as the N-H···O hydrogen bonds that are common in the crystal structures of amides.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density and negative potential (prone to electrophilic attack), while blue indicates regions of low electron density and positive potential (prone to nucleophilic attack). Green and yellow represent areas of near-zero or intermediate potential.

For this compound, the MEP surface would be expected to show a strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. A positive potential (blue) would be anticipated around the amide hydrogen (N-H), making it a potential hydrogen bond donor site. The regions around the halogen atoms would also exhibit specific electrostatic potentials that influence their intermolecular interactions.

Computational Prediction of Reactivity and Reaction Mechanisms

By integrating the insights from DFT, NBO, and MEP analyses, a comprehensive picture of the chemical reactivity of this compound can be constructed. The HOMO-LUMO gap provides a global measure of reactivity, while the MEP map and Fukui functions—which describe the change in electron density when an electron is added or removed—can pinpoint the specific atoms that are most likely to participate in a reaction. For instance, the MEP analysis identifies the most probable sites for protonation or interaction with electrophiles and nucleophiles. This information is crucial for predicting how the molecule will interact with biological targets or for designing synthetic pathways. The computational approach allows for the theoretical exploration of potential reaction mechanisms, providing a basis for understanding and predicting the chemical behavior of the compound.

Supramolecular Interactions and Crystal Engineering Principles

Hydrogen Bonding Networks in N-(2,6-dibromo-4-fluorophenyl)acetamide Crystal Structures

Hydrogen bonds are among the most significant interactions in determining the supramolecular architecture of organic molecules. In the case of this compound, the presence of an amide group (–NHC=O) provides both a hydrogen bond donor (the N–H group) and a hydrogen bond acceptor (the carbonyl oxygen).

N—H⋯O and C—H⋯O Hydrogen Bonding Interactions

Typically, in acetanilide (B955) derivatives, the strong N—H⋯O hydrogen bond is a primary interaction. This interaction would likely involve the amide hydrogen of one molecule and the carbonyl oxygen of a neighboring molecule. Additionally, weaker C—H⋯O interactions, involving aromatic or methyl C–H groups and the carbonyl oxygen, can also play a role in stabilizing the crystal packing. Analysis of a related isomer, 2,2-dibromo-N-(4-fluorophenyl)acetamide, has shown the presence of both N—H⋯O and C—H⋯O hydrogen bonds. nih.gov

Characterization of Supramolecular Synthons (e.g., Chains, Rings)

The interplay of hydrogen bonds often leads to the formation of recognizable patterns known as supramolecular synthons. For instance, the N—H⋯O interactions in similar amide-containing compounds frequently result in the formation of one-dimensional chains. nih.gov It is also common for a combination of N—H⋯O and C—H⋯O interactions to form ring motifs. In the crystal structure of 2,2-dibromo-N-(4-fluorophenyl)acetamide, these interactions lead to the formation of six-membered rings which, in turn, are linked into chains. nih.gov Without experimental data for this compound, the specific synthons it forms remain unknown.

Halogen Bonding (XB) Interactions Involving Bromine and Fluorine Atoms

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The bromine and fluorine atoms in this compound have the potential to participate in such interactions.

Quantification of Br⋯X and F⋯X (X = O, N, π) Interactions

The quantification of halogen bonds involves measuring the distance between the halogen atom and the interacting nucleophile (X), which could be an oxygen or nitrogen atom, or the π-system of an aromatic ring. These distances are typically shorter than the sum of the van der Waals radii of the involved atoms. The specific distances and angles of any Br⋯X or F⋯X interactions in the title compound are not available.

Aromatic π–π Stacking Interactions

The planar phenyl ring in this compound suggests the possibility of π–π stacking interactions, where the electron-rich π-systems of adjacent aromatic rings align. These interactions, which can be in a face-to-face or offset arrangement, contribute to the cohesive energy of the crystal. The specific geometry and energetic contribution of any π–π stacking in the solid state of this compound are yet to be determined.

Comprehensive Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in molecular crystals. mdpi.comscirp.orgscirp.org By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, a detailed picture of the crystal packing can be obtained. The corresponding two-dimensional fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.

Although a specific Hirshfeld surface analysis for this compound cannot be presented without its crystal structure, an analysis of related compounds allows for a reasoned prediction of its interaction profile. For example, in the Hirshfeld surface analysis of other halogenated amides, the N-H···O hydrogen bonds appear as distinct red regions on the dnorm surface, indicating close contacts. mdpi.comnih.gov The fingerprint plots for these interactions typically show a pair of sharp spikes corresponding to the donor and acceptor atoms.

Based on analogous systems, a hypothetical Hirshfeld surface analysis of this compound would likely reveal the following key features:

H···O/O···H contacts: These would represent the dominant N-H···O hydrogen bonds and would be expected to contribute significantly to the total Hirshfeld surface area.

H···H contacts: These are generally abundant and arise from the van der Waals surfaces of the molecules.

H···Br/Br···H and H···F/F···H contacts: These would highlight the interactions involving the halogen atoms and hydrogen atoms, providing insight into the role of halogens as hydrogen bond acceptors.

Br···Br contacts: The presence of two bromine atoms makes Br···Br interactions a possibility, which would be visible on the Hirshfeld surface and in the fingerprint plot.

C···H/H···C contacts: These often indicate C-H···π interactions, which could be present due to the aromatic ring.

Intermolecular ContactExpected Percentage Contribution
H···H35 - 45%
H···O/O···H20 - 30%
H···Br/Br···H10 - 20%
H···F/F···H5 - 10%
C···H/H···C5 - 10%
Br···Br< 5%
Other< 5%

This table is a hypothetical representation based on the analysis of related structures and is intended for illustrative purposes only.

Rational Design of Cocrystals and Multicomponent Assemblies

The principles of crystal engineering can be proactively applied to design new solid forms of this compound with tailored properties through the formation of cocrystals. mdpi.comnih.govrsc.orgnih.gov Cocrystals are multicomponent crystals in which the components are held together by non-covalent interactions, typically hydrogen bonds. nih.gov The amide functionality of this compound makes it an excellent candidate for cocrystallization.

The rational design of cocrystals involves the selection of suitable coformers that can form robust and predictable supramolecular synthons with the target molecule. For this compound, the primary hydrogen bond donor is the N-H group, and the primary acceptor is the C=O group. This allows for the formation of heterosynthons with a variety of coformers.

Potential coformers could include:

Carboxylic acids: These can form a strong and highly predictable acid-amide heterosynthon through an N-H···O(acid) and O-H···O(amide) hydrogen bond pairing.

Other amides: Coformers with amide groups could lead to the formation of amide-amide catemers or dimers.

Pyridine (B92270) derivatives: The nitrogen atom in a pyridine ring is a good hydrogen bond acceptor and could interact with the N-H group of the acetamide (B32628).

Phenols: The hydroxyl group of a phenol (B47542) can act as a hydrogen bond donor to the carbonyl oxygen of this compound.

The presence of halogen atoms also opens up the possibility of using coformers that can participate in halogen bonding. For instance, coformers with strong halogen bond acceptors (e.g., nitro groups, cyano groups) could be selected to interact with the bromine atoms of the target molecule.

The selection of coformers can be guided by computational methods, such as the calculation of lattice energies or the use of databases like the Cambridge Structural Database (CSD) to identify known successful synthons. rsc.orgcam.ac.uk Experimental screening techniques, such as liquid-assisted grinding or solution crystallization with a range of coformers, would then be employed to synthesize the desired cocrystals. The successful formation of cocrystals would offer a pathway to modify the physicochemical properties of this compound, such as its solubility, dissolution rate, and stability, without altering the chemical structure of the molecule itself.

Mechanistic Insights into Chemical Reactivity

Reactivity of Bromine Substituents on the Phenyl Ring

The two bromine atoms at the ortho-positions relative to the acetamide (B32628) group are the most prominent sites for chemical modification. Their reactivity is a cornerstone of the synthetic utility of this compound.

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) when substituted with potent electron-withdrawing groups. wikipedia.orgyoutube.com In N-(2,6-dibromo-4-fluorophenyl)acetamide, the phenyl ring is rendered sufficiently electron-deficient by the inductive effects of the two bromine atoms and the fluorine atom, making it susceptible to attack by strong nucleophiles.

The established mechanism for SNAr is a two-step addition-elimination process. wikipedia.orglibretexts.org

Addition of Nucleophile: A nucleophile attacks the carbon atom bearing a bromine leaving group. This is typically the rate-determining step, as it disrupts the aromaticity of the ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.comlibretexts.org The stability of this complex is crucial for the reaction to proceed. The electron-withdrawing substituents (F, Br, and the acetamide group) are vital for stabilizing the negative charge through resonance and inductive effects. stackexchange.comnumberanalytics.com

Elimination of Leaving Group: The aromaticity is restored in a rapid subsequent step through the expulsion of the bromide ion. libretexts.org

The reactivity of halogens as leaving groups in SNAr reactions follows a trend that is often counterintuitive to that seen in aliphatic SN2 reactions. libretexts.orgwyzant.com The rate of reaction is heavily influenced by the ability of the halogen to stabilize the intermediate via its inductive effect, rather than its ability to act as a good leaving group. stackexchange.combrainly.com The stronger the inductive effect, the more the transition state leading to the Meisenheimer complex is stabilized, thus lowering the activation energy and increasing the reaction rate. stackexchange.comwyzant.com

Halogen (X)ElectronegativityInfluence on Rate-Determining Step (Addition)General SNAr Reactivity Order
F3.98Strongest inductive stabilization of Meisenheimer complexHighest
Cl3.16Moderate inductive stabilizationIntermediate
Br2.96Weaker inductive stabilizationIntermediate to Low
I2.66Weakest inductive stabilizationLowest

This table outlines the general reactivity trend for halogens in SNAr reactions, highlighting the dominant role of the inductive effect in stabilizing the key intermediate.

In the case of this compound, the bromine atoms serve as viable leaving groups for SNAr reactions, allowing for their replacement by various nucleophiles.

The carbon-bromine bonds in this compound are highly suitable for participating in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The aryl bromide moieties can be selectively functionalized, often leaving the more robust carbon-fluorine bond intact.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a versatile method for forming new C-C bonds, enabling the introduction of alkyl, vinyl, or aryl groups in place of the bromine atoms.

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This allows for the vinylation of the aromatic ring at the position of the bromine substituent.

Buchwald-Hartwig Amination: This powerful reaction creates a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.org It is a key method for synthesizing complex aryl amines and has largely superseded older methods due to its broad substrate scope and functional group tolerance. wikipedia.orgresearchgate.net The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

Reaction NameCoupling PartnerBond FormedTypical Catalyst System
Suzuki-Miyaura CouplingOrganoboron Compound (e.g., R-B(OH)₂)C-CPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)
Heck-Mizoroki ReactionAlkene (e.g., Styrene)C-C (alkenyl)Pd salt (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N)
Buchwald-Hartwig AminationAmine (R₂NH)C-NPd precatalyst, Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu)

This table summarizes key palladium-catalyzed cross-coupling reactions applicable to the bromine substituents of this compound.

Reactivity and Derivatization of the Acetamide Moiety

The acetamide group (–NHC(O)CH₃) offers additional pathways for chemical modification. While generally stable, the amide bond can be cleaved or the group can be otherwise altered under specific conditions. archivepp.com

The most common reaction involving the acetamide group is its hydrolysis . Under either acidic or basic aqueous conditions, the amide bond can be cleaved to yield 2,6-dibromo-4-fluoroaniline (B1582199) and acetic acid. This transformation is useful for unmasking the aniline (B41778) functional group after the acetamide has served its purpose, for instance, as a directing or protecting group during other synthetic steps.

Further derivatization can be envisioned, although it may be challenged by the significant steric hindrance imposed by the two ortho-bromine atoms. Potential, though less common, transformations could include N-alkylation or modification of the acetyl methyl group. The design of novel bioactive molecules often involves the synthesis and modification of substituted acetamide derivatives. nih.govresearchgate.netnih.govresearchgate.net

Influence of Fluorine on Reaction Selectivity and Kinetics

Inductive vs. Resonance Effects: Fluorine possesses a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the aromatic ring towards electrophilic attack. stackexchange.combrainly.comlibretexts.org Simultaneously, it has electron-donating resonance effects (+R) via its lone pairs, though for halogens, the inductive effect typically dominates. reddit.comstackexchange.com

Effect on Selectivity: The presence of the C-F bond introduces significant chemoselectivity in cross-coupling reactions. The C-F bond is substantially stronger and less reactive than the C-Br bonds under typical palladium-catalyzed conditions. This allows for selective reactions at the C-Br positions while the C-F bond remains untouched, providing a reliable strategy for sequential functionalization.

SubstituentPositionInductive Effect (-I)Resonance Effect (+R)Overall Effect on Ring Electron Density
-BrorthoStrongly withdrawingWeakly donatingDeactivating
-FparaStrongly withdrawingWeakly donatingDeactivating
-NHCOCH₃-WithdrawingDonatingActivating (ortho, para directing)

This table contrasts the electronic contributions of the substituents on the phenyl ring, which collectively influence the molecule's reactivity profile.

Investigation of Reaction Intermediates and Transition States

Understanding the transient species formed during reactions provides deep mechanistic insight. masterorganicchemistry.com A transition state is a high-energy, short-lived atomic configuration that exists at the peak of a reaction energy barrier, characterized by partial bonds. masterorganicchemistry.comwikipedia.orgyoutube.com

SNAr Intermediates and Transition States: The central intermediate in the SNAr pathway is the Meisenheimer complex. libretexts.org For this compound, this would be a cyclohexadienyl anion formed upon nucleophilic attack at a bromine-bearing carbon. The negative charge is delocalized over the ring and further stabilized by the inductive effects of the halogen substituents. The transition state leading to this intermediate involves the partial formation of the new carbon-nucleophile bond as the carbon atom's hybridization shifts from sp² towards sp³. youtube.com According to the Hammond-Leffler postulate, the structure of this transition state would closely resemble the high-energy Meisenheimer complex itself. wikipedia.org

Cross-Coupling Intermediates and Transition States: Palladium-catalyzed cross-coupling reactions proceed through a well-defined catalytic cycle involving organometallic intermediates.

Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond, forming a square planar Aryl-Pd(II)-Br intermediate.

Ligand Exchange/Transmetalation/Coordination: The next step varies by reaction type, involving the introduction of the coupling partner (e.g., organoboron in Suzuki, amine in Buchwald-Hartwig) to the palladium center. wikipedia.org

Reductive Elimination: The final, product-forming step where the new C-C or C-N bond is created, and the Pd(0) catalyst is regenerated. wikipedia.orglibretexts.org

Each of these elementary steps proceeds through its own transition state. For instance, the transition state for reductive elimination features the partial formation of the new product bond and the partial breaking of the two bonds to the palladium center. Computational chemistry is often employed to model the geometries and energies of these fleeting intermediates and transition states. nih.govunl.edu

Derivatives, Analogues, and Structure Function Correlations

Targeted Synthesis of N-(2,6-dibromo-4-fluorophenyl)acetamide Analogues with Modified Substituents

The synthesis of analogues of this compound typically involves the acylation of a corresponding substituted aniline (B41778). The foundational reaction is the condensation of an aniline derivative with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. For creating diverse analogues, the primary strategy is to start with an aniline ring that already possesses the desired substituent modifications.

A common synthetic pathway involves the reaction of various substituted anilines with chloroacetyl chloride, which produces 2-chloro-N-substituted-acetamides. nih.govorientjchem.org These intermediates can then be further modified. For instance, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized from these chloro-acetamide precursors. nih.gov Another approach involves the chloroacetylation of anilines, followed by a nucleophilic substitution with reagents like sodium azide to create 2-azido-N-phenylacetamides, which are versatile intermediates for synthesizing more complex molecules such as 1,2,3-triazoles. rsc.org

The substituents on the phenyl ring can be varied to include a range of functional groups to probe their electronic and steric effects on the molecule's properties. These groups can be electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., chloro, bromo, nitro, sulfamoyl) and can be placed at different positions on the ring to study their impact. nih.gov

Table 1: Representative Analogues of this compound with Modified Phenyl Ring Substituents

Compound Name R1 R2 R3 R4 Synthesis Method Reference
N-(2,6-dichloro-4-fluorophenyl)acetamide Cl H Cl F General acylation
N-(2,6-dibromo-4-chlorophenyl)acetamide Br H Br Cl General acylation
N-(2,6-dibromo-4-nitrophenyl)acetamide Br H Br NO₂ General acylation
N-(2,6-dibromo-4-methylphenyl)acetamide Br H Br CH₃ General acylation
N-(2,6-dibromo-4-methoxyphenyl)acetamide Br H Br OCH₃ General acylation

Systematic Variation of the Acetamide (B32628) Side Chain and its Impact on Molecular Properties

Altering the acetamide side chain is a key strategy for modifying the molecule's properties, including its reactivity, polarity, and ability to interact with biological targets or other molecules. mdpi.com Variations can include changing the length of the alkyl chain, introducing different substituents on the alpha-carbon, or replacing the acetyl group entirely.

For example, replacing the acetyl group with a propanamide moiety has been explored in the development of potent TRPV1 antagonists. nih.gov The reactivity of the side chain can be tuned by introducing halogens. Dihaloacetamides, for instance, cover a broad range of reactivity depending on the specific halogen atoms used, making them useful as tunable electrophiles for covalent inhibitors in medicinal chemistry. acs.org The introduction of an (R)-alkyl group between the amide and another part of a larger molecule has been shown to improve pharmacokinetic properties in certain ketolides. nih.gov

These modifications influence the molecule's steric profile, lipophilicity, and hydrogen-bonding capabilities, which are critical determinants of its function. youtube.com The acetamide group itself contains an amide bond that can facilitate hydrogen bonding and other molecular interactions through its delocalized electrons. mdpi.com

Table 2: Examples of Acetamide Side Chain Variations and Their Potential Impact

Side Chain Modification Example Structure Potential Impact on Molecular Properties Reference
Chain Elongation -NH-CO-CH₂CH₃ (Propanamide) Increased lipophilicity, altered steric profile nih.gov
α-Carbon Halogenation -NH-CO-CHCl₂ (Dichloroacetamide) Increased electrophilicity, altered reactivity acs.org
α-Carbon Alkylation -NH-CO-CH(CH₃)₂ (Isobutyramide) Increased steric bulk, modified binding interactions nih.gov
α-Carbon Arylation -NH-CO-CH₂-Ph (Phenylacetamide) Increased hydrophobicity, potential for π-stacking ebi.ac.uk

Exploration of this compound as an Intermediate for Complex Molecule Synthesis

The structure of this compound makes it a valuable intermediate for synthesizing more complex molecules. The two bromine atoms on the phenyl ring are particularly useful as they can be replaced or used in cross-coupling reactions to build larger molecular architectures. Bromo-organic compounds are versatile reagents in organic transformations such as cyclization, substitution, and rearrangement reactions. sci-hub.se

For example, the bromine atoms can serve as handles in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of various aryl, alkyl, or other functional groups to the phenyl ring.

Furthermore, the acetamide group itself can be a point of modification. The N-H proton can be deprotonated to form an anion for subsequent alkylation or other reactions. The amide bond can also be hydrolyzed under certain conditions to yield the parent aniline, 2,6-dibromo-4-fluoroaniline (B1582199), which is another important building block for chemical synthesis. The synthesis of complex heterocyclic compounds often starts from simpler N-arylacetamides. researchgate.net For instance, 2-chloro-N-phenylacetamide intermediates are used to synthesize conjugates with other scaffolds like 2-oxoindole benzenesulfonamide. nih.gov

Scheme 1: Hypothetical Synthetic Pathway Using this compound as an Intermediate

Q & A

Q. What are the standard synthetic routes for N-(2,6-dibromo-4-fluorophenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination and acetylation steps. For example, bromination of 4-fluoroacetanilide using bromine in acetic acid under controlled temperature (40–60°C) yields the dibromo derivative. Optimization includes:
  • Catalysts : Use of KI or K₂CO₃ to enhance reactivity (e.g., as seen in analogous acetamide syntheses ).
  • Solvent Systems : Polar aprotic solvents like DMF improve solubility of halogenated intermediates.
  • Temperature Control : Gradual addition of bromine to avoid exothermic side reactions.
    A comparative table of reaction conditions for related compounds is provided below:
Compound AnalogueReagents UsedCatalystYieldReference
2,2-Dibromo-N-(4-fluorophenyl)acetamideBromine, acetic acidNone82%
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamideBromoacetyl bromide, K₂CO₃K₂CO₃/KI82%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Fluorine and bromine substituents cause deshielding. For example, the fluorine atom at the 4-position results in distinct splitting patterns in ¹H NMR (e.g., doublets for aromatic protons ).
  • Acetamide carbonyl (C=O) appears at ~168–170 ppm in ¹³C NMR.
  • IR Spectroscopy :
  • Strong absorption at ~1660–1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the acetamide moiety .
  • Mass Spectrometry :
  • Molecular ion peaks ([M+H]⁺) should match the molecular formula (C₈H₅Br₂FNO), with isotopic patterns indicative of bromine .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (as recommended for structurally similar brominated acetamides ).
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via halogenated waste protocols .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural determination of halogenated acetamides like this compound?

  • Methodological Answer : X-ray crystallography provides precise bond lengths and angles. For example:
  • Halogen Positioning : In 2,2-dibromo-N-(4-fluorophenyl)acetamide, Br–C bond lengths (~1.90 Å) and C–F bond lengths (~1.35 Å) confirm substitution patterns .
  • Hydrogen Bonding : Intermolecular N–H···O=C interactions stabilize the crystal lattice, as observed in analogous structures .
  • Torsional Angles : Planarity of the acetamide group (C–N–C=O dihedral angle ~180°) can be validated .

Q. How can discrepancies in spectroscopic data between different studies of bromo-fluoro acetamides be resolved?

  • Methodological Answer :
  • Deuterated Solvent Effects : Ensure consistent solvent use (e.g., DMSO-d₆ vs. CDCl₃) to avoid chemical shift variations .
  • Cross-Validation : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weight. For instance, isotopic clusters for Br₂F should match theoretical distributions .
  • Dynamic NMR : Resolve rotational barriers in the acetamide group by variable-temperature NMR if peak splitting is observed .

Q. What role does this compound serve as an intermediate in pharmaceutical synthesis, and how is its purity critical in downstream reactions?

  • Methodological Answer : This compound is a key intermediate in synthesizing bioactive molecules like Ezetimibe derivatives. Impurities (e.g., residual bromine or unreacted starting materials) can inhibit downstream coupling reactions.
  • Purification Methods :
  • Recrystallization from ethanol/water mixtures removes polar impurities .
  • Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the pure product.
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures ≥98% purity before use in subsequent steps .

Data Contradiction Analysis

Q. How do electronic effects of bromine and fluorine substituents influence the acetylation kinetics of aryl amines?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Bromine (σₚ = 0.86) and fluorine (σₚ = 0.06) decrease electron density on the aromatic ring, slowing acetylation.
  • Reaction Monitoring : Use in situ FTIR to track the disappearance of the amine peak (~3450 cm⁻¹) and emergence of the acetamide carbonyl peak .
  • Hammett Analysis : Plot log(k) vs. σₚ values for halogen-substituted aryl amines to quantify substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.